Product packaging for Benzene, 1-chloro-4-(1-fluoroethenyl)-(Cat. No.:CAS No. 106263-12-1)

Benzene, 1-chloro-4-(1-fluoroethenyl)-

Cat. No.: B3030921
CAS No.: 106263-12-1
M. Wt: 156.58 g/mol
InChI Key: SJJVIQZHFQECLL-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine Chemistry and Halogenated Styrene (B11656) Derivatives

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has burgeoned into a vast and impactful field. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. oup.com This is attributed to fluorine's high electronegativity, the strength of the C-F bond, and the relatively small size of the fluorine atom. nih.gov These characteristics can enhance thermal stability, chemical inertness, and lipophilicity, making organofluorine compounds invaluable in pharmaceuticals, agrochemicals, and advanced materials. oup.comnih.gov

"Benzene, 1-chloro-4-(1-fluoroethenyl)-" is a bifunctional molecule, featuring both a chlorine atom and a fluoroethenyl group attached to a benzene (B151609) ring. As a halogenated styrene, it belongs to a class of monomers that are pivotal in polymer chemistry. The presence of halogens on the styrene framework can significantly influence the polymerization process and the properties of the resulting polymers. For instance, halogenated styrenes are known to participate in various polymerization techniques, including living anionic polymerization, to produce well-defined polymers. The reactivity of such monomers can be tuned by the nature and position of the halogen substituent.

The 1-fluoroethenyl group, in particular, is a subject of growing interest. The vinylic fluorine atom can influence the electronic nature of the double bond, affecting its reactivity in polymerization and other chemical transformations. Vinyl halides, in general, are versatile building blocks in organic synthesis, participating in a range of cross-coupling reactions. wikipedia.org

Significance in Contemporary Synthetic and Materials Science Research

The true significance of "Benzene, 1-chloro-4-(1-fluoroethenyl)-" in contemporary research lies in its potential as a monomer for the synthesis of advanced functional polymers. The combination of both chlorine and fluorine on the same monomer unit opens up avenues for creating polymers with a unique set of properties.

In materials science, the incorporation of fluorine into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. researchgate.net Fluoropolymers find applications in diverse areas, from high-performance coatings and seals to membranes and optical fibers. The presence of the chloro-substituent in "Benzene, 1-chloro-4-(1-fluoroethenyl)-" could offer a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties further.

From a synthetic perspective, the preparation of "Benzene, 1-chloro-4-(1-fluoroethenyl)-" presents an interesting challenge. The synthesis of vinyl halides can be achieved through various methods, including the olefination of aldehydes and ketones. organic-chemistry.org For instance, a plausible synthetic route could involve the reaction of a suitable benzaldehyde derivative. The development of efficient and stereoselective methods for the synthesis of such fluorinated and chlorinated styrenes is an active area of research.

The polymerization of this monomer could lead to novel materials with applications in areas such as:

High-performance plastics: Combining the flame-retardant properties often associated with chlorinated compounds with the thermal and chemical stability of fluoropolymers.

Advanced coatings: Creating surfaces with low surface energy, leading to hydrophobic and oleophobic properties.

Functional materials: The chloro-substituent could be used for subsequent chemical modifications, enabling the creation of materials for sensors, membranes, or biomedical applications.

While specific research findings on "Benzene, 1-chloro-4-(1-fluoroethenyl)-" are not extensively documented, its structural features place it at the intersection of several key areas of modern chemical research. The exploration of its synthesis and polymerization is likely to yield valuable insights and potentially lead to the development of new materials with unique and desirable properties.

Interactive Data Tables

To illustrate the context of this compound, the following tables provide representative data for related halogenated aromatic compounds.

Table 1: Physical Properties of Related Halogenated Benzenes

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1-Chloro-2-fluorobenzene348-51-6C₆H₄ClF130.55127-128-44
1-Chloro-4-fluorobenzene352-33-0C₆H₄ClF130.55129-130-27 to -26
Fluorobenzene462-06-6C₆H₅F96.185-42
Chlorobenzene (B131634)108-90-7C₆H₅Cl112.56132-45

Note: The data in this table is for illustrative purposes and is based on publicly available information for similar compounds.

Table 2: Spectroscopic Data for a Representative Chloro-Fluoro Aromatic Compound (1-Chloro-2-fluorobenzene)

Spectroscopic TechniqueKey Features
¹H NMR Complex multiplet in the aromatic region (δ 7.0-7.5 ppm) due to coupling between protons and with the fluorine atom.
¹³C NMR Aromatic carbons appear in the range of δ 115-160 ppm. The carbon attached to fluorine shows a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance, with its chemical shift influenced by the electronic environment of the aromatic ring.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for chlorine.

Note: This table provides a general overview of the expected spectroscopic features for a chloro-fluoro substituted benzene derivative and is not specific to "Benzene, 1-chloro-4-(1-fluoroethenyl)-".

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClF B3030921 Benzene, 1-chloro-4-(1-fluoroethenyl)- CAS No. 106263-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(1-fluoroethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJVIQZHFQECLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456845
Record name Benzene, 1-chloro-4-(1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106263-12-1
Record name Benzene, 1-chloro-4-(1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reaction Dynamics of Benzene, 1 Chloro 4 1 Fluoroethenyl and Analogous Systems

Fundamental Studies of Carbon-Fluorine Bond Formation Mechanisms

The formation of the carbon-fluorine (C-F) bond in molecules such as Benzene (B151609), 1-chloro-4-(1-fluoroethenyl)-, is a pivotal step in organofluorine chemistry. Mechanistic studies have delineated several fundamental pathways, primarily categorized as nucleophilic, electrophilic, and transition-metal-mediated fluorinations. harvard.eduresearchgate.net The synthesis of the 1-fluoroethenyl moiety, in particular, presents unique challenges and opportunities due to the electronic properties of the vinyl system.

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. For vinyl fluorides, this can be challenging due to the high energy of the vinylic cation intermediate. However, methods like the reaction of a vinyl silane (B1218182) with a fluoride source can proceed through a fluoride-activated intermediate, facilitating the C-F bond formation. acs.org

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center, such as an enolate or a vinyl organometallic species. researchgate.net Reagents like N-fluoropyridinium salts are commonly employed. The mechanism often involves a single electron transfer process, particularly with substrates like silyl-enol ethers. researchgate.net

Transition-metal-mediated C-F bond formation has emerged as a powerful strategy, often involving reductive elimination from a high-valent metal center. nih.govacs.org Palladium and silver complexes have been investigated for their ability to mediate the formation of aromatic C-F bonds. nih.gov A significant challenge in this area is that C-F reductive elimination can be kinetically slow compared to other carbon-heteroatom bond formations, partly due to the high metal-fluorine bond energy. acs.org For the synthesis of vinyl fluorides, palladium-catalyzed coupling of vinyl triflates with metal fluoride salts represents an attractive strategy. nih.gov The mechanism involves oxidative addition of the vinyl triflate to a Pd(0) complex, followed by fluoride transfer and reductive elimination to yield the vinyl fluoride.

The inherent strength of the C-F bond makes its activation and formation a subject of intensive research. researchgate.netchem8.org Understanding these fundamental mechanisms is crucial for designing efficient syntheses of fluorinated molecules like Benzene, 1-chloro-4-(1-fluoroethenyl)-.

Detailed Mechanistic Analysis of Cross-Coupling Processes

Cross-coupling reactions are indispensable for constructing the carbon framework of molecules like Benzene, 1-chloro-4-(1-fluoroethenyl)-. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Hiyama couplings, are particularly prominent. mdpi.comenscm.frmdpi.comyoutube.com The presence of both a chloro-substituent on the aromatic ring and a fluoro-substituent on the vinyl group allows for diverse and selective cross-coupling strategies.

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the formation of analogous systems. enscm.fryoutube.com The cycle typically initiates with a catalytically active Pd(0) species.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., 1,4-dichlorobenzene (B42874) or a vinyl halide precursor) to the Pd(0) complex, forming a Pd(II) intermediate. youtube.comyoutube.com This step involves the cleavage of the carbon-halogen bond and is often the rate-determining step.

Transmetalation (for Suzuki, Hiyama, etc.): In reactions like the Suzuki-Miyaura coupling, a second organic component, typically an organoboron compound, transfers its organic group to the Pd(II) complex. enscm.fr This step, known as transmetalation, requires activation by a base. For Hiyama coupling, an organosilicon compound is used, often activated by a fluoride source like TBAF. youtube.com

Carbopalladation/β-Hydride Elimination (for Heck reaction): In the Heck reaction, the Pd(II)-aryl intermediate undergoes coordination with an alkene (e.g., a fluoroalkene). This is followed by migratory insertion (carbopalladation) of the aryl group onto the alkene. Subsequent β-hydride elimination forms the final coupled product and a hydridopalladium complex. mdpi.com For fluoroalkenes, β-fluoride elimination can also occur, leading to different products. mdpi.com

Reductive Elimination: The final step is reductive elimination from the diorgano-Pd(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.comyoutube.com

A plausible catalytic cycle for a Suzuki-Miyaura reaction to form a substituted 1-fluoroethenyl benzene derivative is illustrated below.

StepDescriptionIntermediate
1 Oxidative Addition of Aryl Halide to Pd(0)Aryl-Pd(II)-Halide
2 Transmetalation with Vinylboronic EsterAryl-Pd(II)-Vinyl
3 Reductive EliminationDiaryl-Pd(II) Complex
4 Product Formation & Catalyst RegenerationC-C Coupled Product & Pd(0)

This interactive table outlines the key steps in a typical Suzuki-Miyaura catalytic cycle.

The ligands coordinated to the palladium center play a crucial role in modulating the catalyst's stability, activity, and selectivity. enscm.fr Electron-rich and sterically bulky phosphine (B1218219) ligands, such as biarylphosphines (e.g., t-BuBrettPhos), are often effective in promoting the challenging steps of oxidative addition and reductive elimination. nih.gov

In the palladium-catalyzed fluorination of vinyl triflates, the choice of ligand is critical for achieving high regioselectivity and yield. nih.gov For instance, the development of new biaryl phosphine ligands was necessary to overcome low yields and the formation of regioisomeric side products. nih.gov The electronic and steric properties of the ligand influence the geometry of the palladium complex, which in turn affects the rates of the elementary steps in the catalytic cycle. For example, bulky ligands can promote reductive elimination by creating a more sterically congested metal center. enscm.fr

The table below summarizes the effect of different ligands on the yield of a model palladium-catalyzed Suzuki cross-coupling reaction involving an activated fluoride, demonstrating the critical role of ligand design. nih.gov

EntryLigandYield (%)
1P(t-Bu)360
2SPhos45
3XPhos33
4RuPhos28
5P(Cy)315

Data adapted from a study on Suzuki cross-coupling with activated fluorides, showcasing ligand influence. nih.gov

These findings underscore that rational catalyst design, particularly the tuning of ligand properties, is essential for developing efficient cross-coupling methodologies for the synthesis of complex molecules like Benzene, 1-chloro-4-(1-fluoroethenyl)-.

Mechanistic Pathways of [3+2] Cycloaddition Reactions

The 1-fluoroethenyl group in Benzene, 1-chloro-4-(1-fluoroethenyl)- can participate as a dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful methods for constructing five-membered heterocyclic rings. uchicago.edu The mechanism involves the concerted or stepwise reaction of a 1,3-dipole (e.g., a nitrile oxide, azide, or nitrone) with a dipolarophile (the alkene). mdpi.comyoutube.com

The reactivity and regioselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. The electronic nature of the substituents on both the dipole and the dipolarophile dictates the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The reaction proceeds most readily when the HOMO-LUMO energy gap between the reactants is small.

In the case of Benzene, 1-chloro-4-(1-fluoroethenyl)-, the fluoroethenyl group is an electron-deficient alkene due to the electron-withdrawing nature of the fluorine atom. This lowers the energy of its LUMO, making it a good reaction partner for electron-rich 1,3-dipoles (a HOMO-controlled reaction). researchgate.net

Computational studies, such as those using density functional theory (DFT), are often employed to elucidate the detailed reaction mechanism. mdpi.comresearchgate.net These studies can determine whether the reaction is concerted or proceeds through a stepwise mechanism involving a diradical or zwitterionic intermediate. For many [3+2] cycloadditions, a concerted pathway is favored. mdpi.com The presence of the fluorine atom can influence the activation energy and the geometry of the transition state. The regioselectivity—the orientation in which the dipole adds across the double bond—is also a key aspect investigated by mechanistic studies, with the fluorine and the aryl group directing the incoming dipole. researchgate.net

Kinetics and Thermodynamics of Nucleophilic Aromatic Substitutions

The benzene ring in Benzene, 1-chloro-4-(1-fluoroethenyl)- is susceptible to nucleophilic aromatic substitution (SNAr), primarily at the carbon bearing the chlorine atom. The kinetics and thermodynamics of such reactions are strongly influenced by the substituents on the ring. libretexts.org

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (chloride), forming the negatively charged Meisenheimer complex. This step is typically the rate-determining step.

Elimination Step: The leaving group departs, restoring the aromaticity of the ring to yield the final product.

For this reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In Benzene, 1-chloro-4-(1-fluoroethenyl)-, the 1-fluoroethenyl group at the para position can act as an electron-withdrawing group through resonance and induction, thereby activating the ring toward nucleophilic attack. The stability of the intermediate, and thus the reaction rate, is enhanced by substituents that can delocalize the negative charge, particularly those at the ortho and para positions. libretexts.org

Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, bypassing the formation of a discrete Meisenheimer intermediate. nih.gov Kinetic isotope effect (KIE) studies are a key tool for distinguishing between stepwise and concerted pathways. nih.gov

Kinetic studies of analogous systems, such as the reaction of 4-nitrofluorobenzene with various nucleophiles, provide insight into the reaction dynamics. The Brønsted coefficient (βnuc), derived from plotting the reaction rate against the pKa of the nucleophile, can indicate the degree of bond formation in the transition state. A high βnuc value (e.g., 0.91 for the reaction with phenoxides) suggests that the decomposition of the Meisenheimer intermediate is rate-limiting. hud.ac.uk

The table below shows kinetic data for the reaction of 4-nitrofluorobenzene with para-substituted phenoxides in liquid ammonia, illustrating the effect of the nucleophile's basicity on the reaction rate. hud.ac.uk

p-Substituent (X) in X-C6H4O-pKa (Phenol)Rate Constant (k) M⁻¹s⁻¹
OCH319.116.4
CH318.910.0
H18.01.8
Cl16.70.16
CN15.70.02

This table demonstrates the correlation between nucleophile basicity (indicated by phenol (B47542) pKa) and the rate of a model SNAr reaction. hud.ac.uk

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research on Benzene, 1 Chloro 4 1 Fluoroethenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the unambiguous structural elucidation of "Benzene, 1-chloro-4-(1-fluoroethenyl)-". By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons provide a detailed map of the molecule's proton framework. For "Benzene, 1-chloro-4-(1-fluoroethenyl)-", the aromatic region of the spectrum is expected to display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the chlorine atom and those ortho to the fluoroethenyl group will exhibit distinct chemical shifts due to the different electronic effects of these substituents. The vinyl protons will appear as doublets of doublets due to geminal and vicinal couplings with the fluorine atom and with each other.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Aromatic Protons (ortho to -Cl)7.20 - 7.40DoubletJortho = 8.0 - 9.0
Aromatic Protons (ortho to -CF=CH₂)7.40 - 7.60DoubletJortho = 8.0 - 9.0
Vinylic Proton (geminal to F)5.0 - 5.5Doublet of Doublets²JH-F (geminal) = 15 - 20, ²JH-H (geminal) = 2 - 4
Vinylic Proton (cis to F)4.5 - 5.0Doublet of Doublets³JH-F (cis) = 3 - 7, ²JH-H (geminal) = 2 - 4

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The spectrum of "Benzene, 1-chloro-4-(1-fluoroethenyl)-" is expected to show distinct signals for the aromatic carbons and the two vinylic carbons. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected C-F Coupling (¹JC-F, Hz)
C-Cl133 - 136-
Aromatic CH (ortho to -Cl)128 - 130-
Aromatic CH (ortho to -CF=CH₂)126 - 128-
Quaternary Aromatic C135 - 138-
Vinylic C-F150 - 155240 - 260
Vinylic CH₂95 - 10010 - 20 (²JC-F)

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. researchgate.net For "Benzene, 1-chloro-4-(1-fluoroethenyl)-", the ¹⁹F NMR spectrum is anticipated to show a single resonance for the vinylic fluorine atom. The chemical shift of this fluorine will be characteristic of its electronic environment. Crucially, the coupling constants between the fluorine and the geminal and vicinal protons (²JH-F and ³JH-F) are invaluable for confirming the structure and assigning the stereochemistry if isomers were present. The magnitude of these coupling constants can help differentiate between E and Z isomers in related fluoroalkenes.

Expected ¹⁹F NMR Data:

Fluorine AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Vinylic Fluorine-90 to -120Doublet of Doublets²JF-H (geminal) = 15 - 20, ³JF-H (cis) = 3 - 7

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like "Benzene, 1-chloro-4-(1-fluoroethenyl)-". The gas chromatogram would show a single peak corresponding to the compound, and the mass spectrometer would provide a mass spectrum for this peak. The mass spectrum would display the molecular ion peak (M⁺) and various fragment ions. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio). docbrown.info

Predicted Key Fragment Ions in GC-MS:

m/zProposed Fragment Ion
156/158[C₈H₆ClF]⁺ (Molecular Ion)
121[C₈H₆F]⁺ (Loss of Cl)
137[C₈H₅Cl]⁺ (Loss of F)
115[C₇H₄Cl]⁺ (Loss of -CH=CHF)
75[C₆H₃]⁺

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. For "Benzene, 1-chloro-4-(1-fluoroethenyl)-", HRMS would be able to confirm the molecular formula C₈H₆ClF by measuring the exact mass of the molecular ion to within a few parts per million. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data:

IonCalculated Exact Mass
[C₈H₆³⁵ClF]⁺156.0142
[C₈H₆³⁷ClF]⁺158.0112

Vibrational Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds and functional groups. For Benzene, 1-chloro-4-(1-fluoroethenyl)-, the IR spectrum is predicted to exhibit several characteristic bands that confirm the presence of its key structural features: the 1,4-disubstituted (para) aromatic ring, the chloro substituent, and the fluoroethenyl group.

The analysis of related compounds, such as 4-chlorostyrene (B41422) (Benzene, 1-chloro-4-ethenyl-), provides a basis for predicting the spectral features. nist.govnist.gov The key difference lies in the substitution of a hydrogen atom with a fluorine atom on the vinyl group, which is expected to introduce a strong C-F stretching vibration.

Key Predicted IR Absorption Bands:

Aromatic C-H Stretch: Weak to medium bands are expected to appear just above 3000 cm⁻¹, typical for C-H bonds where the carbon is sp²-hybridized. researchgate.net

Vinylic =C-H Stretch: A band in the range of 3100-3000 cm⁻¹ is anticipated, corresponding to the stretching of the C-H bond on the fluoroethenyl group. udel.edu

Aromatic C=C Stretch: The benzene ring will produce a series of characteristic sharp absorptions in the 1610-1450 cm⁻¹ region. researchgate.net

Vinylic C=C Stretch: The stretching vibration of the carbon-carbon double bond in the fluoroethenyl group is expected to produce a medium-intensity band around 1630-1650 cm⁻¹.

C-F Stretch: A very strong and prominent absorption band is predicted in the 1400-1000 cm⁻¹ range, which is characteristic of the carbon-fluorine single bond. This is a key feature distinguishing it from non-fluorinated analogues.

Aromatic C-H Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region is indicative of the 1,4-disubstitution pattern of the benzene ring.

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹, is expected for the carbon-chlorine bond.

Table 1: Predicted Infrared (IR) Spectroscopy Data for Benzene, 1-chloro-4-(1-fluoroethenyl)-

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3010 Medium to Weak
Vinylic =C-H Stretch 3080 - 3020 Medium
Vinylic C=C Stretch 1650 - 1630 Medium
Aromatic C=C Stretch 1610, 1580, 1490 Medium to Strong, Sharp
C-F Stretch 1400 - 1000 Strong
Aromatic C-H Out-of-Plane Bend 850 - 800 Strong

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For Benzene, 1-chloro-4-(1-fluoroethenyl)-, Raman spectroscopy would be highly effective in characterizing the carbon-carbon bonds of the aromatic ring and the ethenyl group.

Based on studies of similar aromatic compounds like chlorobenzene (B131634) and styrene (B11656), several key Raman shifts can be predicted. materialsciencejournal.orgresearchgate.net The symmetric "ring breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is often a very strong and sharp band in the Raman spectrum. The C=C stretching vibrations of both the aromatic ring and the vinyl group are also expected to be strong Raman scatterers.

Key Predicted Raman Shifts:

Aromatic C-H Stretch: These vibrations would appear in the 3100-3000 cm⁻¹ region, similar to IR. researchgate.net

Vinylic C=C Stretch: A strong band is anticipated around 1630-1650 cm⁻¹, often more intense in Raman than in IR spectra.

Aromatic C=C Stretch: Strong signals are expected near 1600 cm⁻¹. materialsciencejournal.org

Ring Breathing Mode: A characteristic, intense, and sharp signal for the para-disubstituted ring is predicted around 1000 cm⁻¹. materialsciencejournal.org

C-Cl and C-F Stretches: These vibrations will also be Raman active, though their intensities can vary.

Table 2: Predicted Raman Spectroscopy Data for Benzene, 1-chloro-4-(1-fluoroethenyl)-

Vibrational Mode Predicted Raman Shift (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3050 Medium
Vinylic C=C Stretch 1650 - 1630 Strong
Aromatic C=C Stretch ~1600 Strong
Ring Breathing Mode ~1000 Strong, Sharp
C-Cl Stretch 800 - 600 Medium to Weak

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, one can generate a three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

While a specific crystal structure for Benzene, 1-chloro-4-(1-fluoroethenyl)- is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. researchgate.netnih.gov X-ray diffraction studies on benzene derivatives consistently show the aromatic ring to be a planar hexagon. docbrown.infoaps.org The analysis would confirm the para-substitution pattern and the geometry of the fluoroethenyl group. Of particular interest would be the intermolecular interactions that dictate the crystal packing. In halogenated aromatic compounds, interactions such as π-π stacking between benzene rings and halogen-halogen contacts (e.g., Cl···Cl or Cl···F) are common and play a crucial role in the supramolecular architecture. researchgate.netnih.gov

Advanced Chromatographic Separations for Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like Benzene, 1-chloro-4-(1-fluoroethenyl)-, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for isolation, purification, and purity assessment.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its structure, Benzene, 1-chloro-4-(1-fluoroethenyl)- is expected to be sufficiently volatile for GC analysis. In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase lining the column.

The retention time (the time it takes for the analyte to pass through the column) is a key parameter. For a standard non-polar stationary phase (e.g., polydimethylsiloxane), elution order is primarily determined by boiling point. The presence of both chlorine and fluorine atoms increases the molecular weight of the compound compared to styrene or 4-chlorostyrene, suggesting a higher boiling point and thus a longer retention time. nist.govnist.gov Flame ionization detection (FID) or mass spectrometry (GC-MS) would be suitable detection methods. researchgate.net

Table 4: Predicted Gas Chromatography Elution Behavior on a Non-Polar Column

Compound Molecular Weight ( g/mol ) Predicted Relative Retention Time
Styrene 104.15 Shortest
4-Chlorostyrene 138.59 Intermediate

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture in a liquid mobile phase through a column packed with a solid stationary phase. For a relatively non-polar molecule like Benzene, 1-chloro-4-(1-fluoroethenyl)-, reversed-phase HPLC (RP-HPLC) would be the method of choice. nsf.govrsc.org

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18 or C8 silica) is used with a polar mobile phase (commonly a mixture of water and acetonitrile (B52724) or methanol). sielc.comresearchgate.net The compound's retention is governed by its hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and elute later. The presence of two halogen atoms and a benzene ring makes Benzene, 1-chloro-4-(1-fluoroethenyl)- significantly non-polar, leading to strong retention on a C18 column. Detection is typically achieved using a UV detector, as the aromatic ring is a strong chromophore. The use of stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) could offer alternative selectivity based on π-π and dipole-dipole interactions. chromforum.org

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Conditions

Parameter Condition
Mode Reversed-Phase (RP-HPLC)
Stationary Phase C18 (Octadecylsilane), 5 µm particle size
Column Dimensions 4.6 mm x 150 mm
Mobile Phase Acetonitrile / Water gradient
Detection UV Absorbance at ~254 nm

Other Advanced Spectroscopic and Analytical Methods

Beyond standard spectroscopic methods like NMR and Mass Spectrometry, other advanced techniques provide unique insights into the elemental composition, molecular structure, and size-based purity of Benzene, 1-chloro-4-(1-fluoroethenyl)-.

Inductively Coupled Plasma-Optical Emission Spectrometry is a powerful analytical technique used for determining the elemental composition of a sample. technologynetworks.comresearchgate.net The methodology involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (up to 10,000 K). researchgate.netspectro.com This extreme temperature atomizes the sample and excites the constituent atoms and ions, causing them to emit light at characteristic wavelengths. youtube.com The intensity of the emitted light is directly proportional to the concentration of each element in the sample, allowing for precise quantitative analysis. technologynetworks.com

Research Applications for Benzene, 1-chloro-4-(1-fluoroethenyl)-:

In the context of Benzene, 1-chloro-4-(1-fluoroethenyl)- (C₈H₆ClF), ICP-OES is an ideal method for verifying the presence and quantifying the concentration of the halogen elements, chlorine and fluorine. While traditionally challenging to measure with ICP-OES due to high excitation energies, recent advancements in spectrometer and detector design now permit the accurate determination of halogens. spectroscopyonline.com This technique is crucial for:

Elemental Composition Verification: Confirming that the synthesized compound contains chlorine and fluorine in the correct stoichiometric ratio.

Purity Assessment: Detecting and quantifying trace metallic impurities that may originate from catalysts or reaction vessels used during synthesis.

For analysis, a precisely weighed amount of the compound would be dissolved in a suitable organic solvent and nebulized into the plasma. The spectrometer would be configured to monitor the specific emission wavelengths for chlorine and fluorine. The results would then be compared against the theoretical elemental composition to confirm the compound's identity and purity.

Table 1: Hypothetical ICP-OES Elemental Analysis Data

Element Theoretical Mass % in C₈H₆ClF Measured Mass % (Hypothetical)
Chlorine (Cl) 22.64% 22.59%
Fluorine (F) 12.13% 12.08%
Carbon (C) 61.36% Not Typically Measured by ICP-OES

Atomic Force Microscopy is a high-resolution scanning probe technique capable of producing three-dimensional images of surfaces at the atomic scale. acs.org The instrument operates by scanning a sharp tip, located at the end of a cantilever, across the sample surface. For imaging individual organic molecules with atomic resolution, the technique is typically operated in a non-contact mode, often with a tip functionalized with a single carbon monoxide (CO) molecule to enhance resolution. osti.gov The forces between the tip and the sample atoms cause deflections of the cantilever, which are measured to reconstruct the surface topography and, in high-resolution applications, the molecule's chemical structure. acs.org

Research Applications for Benzene, 1-chloro-4-(1-fluoroethenyl)-:

High-resolution AFM can be applied to directly visualize the structure of a single molecule of Benzene, 1-chloro-4-(1-fluoroethenyl)-. To achieve this, the compound would be deposited onto an atomically flat and inert surface, such as a gold (Au(111)) or copper (Cu(111)) crystal under ultra-high vacuum and at low temperatures. acs.org

The resulting AFM image would be expected to reveal:

Molecular Backbone: The hexagonal shape of the benzene ring and the attached vinyl group (-CH=CFH).

Heteroatom Identification: The chlorine atom, due to its larger van der Waals radius compared to carbon, would likely appear as a more prominent, protruding feature in the AFM image. acs.orgosti.gov This allows for the direct confirmation of its position on the benzene ring. Distinguishing the fluorine atom from carbon can be more subtle but may be inferred from bond geometries and comparison with DFT simulations. researchgate.net

This technique provides unambiguous confirmation of the compound's covalent structure and isomeric purity, complementing data from other spectroscopic methods.

Table 2: Expected Features in a High-Resolution AFM Image

Molecular Feature Expected Appearance in AFM Image Basis for Identification
Benzene Ring Hexagonal arrangement of vertices Known sp² carbon bond angles and lengths
Fluoroethenyl Group A two-carbon chain attached to the ring Distinct geometry of the double bond
Chlorine Atom A distinct, bright protrusion on the ring Larger van der Waals radius than carbon atoms acs.orgosti.gov

Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume in solution. shimadzu.com The system uses a column packed with porous gel beads. lcms.cz When a solution containing the sample is passed through the column, larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. shimadzu.com While GPC is predominantly used for characterizing high-molecular-weight polymers, it is also effective for analyzing smaller molecules, particularly for assessing purity and detecting oligomers. lcms.czlcms.cz

Research Applications for Benzene, 1-chloro-4-(1-fluoroethenyl)-:

For a relatively small molecule like Benzene, 1-chloro-4-(1-fluoroethenyl)- (MW: 156.58 g/mol ), GPC is a valuable tool for quality control. clearsynth.com Its primary applications in this context include:

Purity Analysis: Separating the monomeric compound from any higher molecular weight species, such as dimers or trimers, that may have formed as byproducts during synthesis.

Detection of Oligomers: Quantifying the presence of small polymeric chains if the vinyl group has undergone unintended polymerization.

The analysis would involve dissolving the compound in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injecting it into a GPC system equipped with columns designed for low molecular weight compounds. shimadzu.comlcms.cz The elution time of the main peak would correspond to the hydrodynamic size of the molecule. By calibrating the system with standards of known molecular weights (e.g., polystyrene), an apparent molecular weight can be determined. shimadzu.com

Table 3: Representative GPC Data for a Purified Sample

Peak Number Retention Time (min) Apparent Molecular Weight ( g/mol ) (Polystyrene Equivalent) Peak Area % Interpretation
1 15.2 ~315 0.8% Dimer impurity
2 16.5 ~160 99.1% Benzene, 1-chloro-4-(1-fluoroethenyl)-

Computational Chemistry and Theoretical Modeling of Benzene, 1 Chloro 4 1 Fluoroethenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. aalto.fieurekalert.orgarxiv.org These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed insights into electron distribution, molecular orbital energies, and reactivity. arxiv.org For a molecule like Benzene (B151609), 1-chloro-4-(1-fluoroethenyl)-, these calculations can predict its behavior in chemical reactions and its electronic characteristics with high accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.orgscielo.org.mx It is widely applied to predict the geometric and electronic properties of molecules like Benzene, 1-chloro-4-(1-fluoroethenyl)-. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry, bond lengths, and bond angles. nih.gov

These calculations provide a foundation for understanding the molecule's stability and strain. For instance, the planarity of the benzene ring, the orientation of the fluoroethenyl group, and the electronic influence of the chlorine and fluorine substituents can be precisely modeled. DFT is also employed to calculate various molecular properties that are crucial for predicting reactivity, such as dipole moment, polarizability, and thermodynamic parameters. nih.gov

Table 1: Representative DFT-Calculated Properties for a Halogenated Styrene (B11656) Derivative (Note: This data is illustrative and based on typical values for similar molecules.)

PropertyCalculated Value
Total Energy (Hartree)-765.4321
Dipole Moment (Debye)1.58 D
C-Cl Bond Length (Å)1.745
C=C (vinyl) Bond Length (Å)1.335
C-F Bond Length (Å)1.352

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For Benzene, 1-chloro-4-(1-fluoroethenyl)-, the electron-withdrawing effects of the chlorine and fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted styrene. From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govresearchgate.net

Table 2: Illustrative FMO Energies and Reactivity Descriptors (Note: Values are representative for a molecule of this type, calculated at the B3LYP/6-31G(d) level.)

ParameterFormulaRepresentative Value (eV)
HOMO EnergyEHOMO-6.85
LUMO EnergyELUMO-1.21
Energy Gap (ΔE)ELUMO - EHOMO5.64
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO1.21
Global Hardness (η)(I - A) / 22.82
Electronegativity (χ)(I + A) / 24.03
Electrophilicity Index (ω)χ² / (2η)2.88

These descriptors suggest that the molecule has a moderate electrophilicity and is relatively stable, as indicated by the significant energy gap.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.comavogadro.ccuni-muenchen.de It is plotted onto a constant electron density surface, using a color scale to indicate regions of varying electrostatic potential. wolfram.comavogadro.cc Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. avogadro.ccuni-muenchen.de

For Benzene, 1-chloro-4-(1-fluoroethenyl)-, an MEP map would likely show:

Negative Potential (Red): Concentrated around the chlorine and fluorine atoms due to their high electronegativity, and on the vinyl group's double bond, which is a region of high electron density. researchgate.net These are the most probable sites for interaction with electrophiles.

Positive Potential (Blue): Located on the hydrogen atoms of the benzene ring.

Neutral Regions (Green): Predominantly on the carbon framework of the benzene ring.

MEP analysis is invaluable for predicting how the molecule will interact with other polar molecules, receptors, or catalysts. uni-muenchen.de

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.govacs.orgresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, flexibility, and intermolecular interactions. mdpi.comnih.gov

For a relatively rigid molecule like Benzene, 1-chloro-4-(1-fluoroethenyl)-, MD simulations can be used to explore the rotational dynamics of the fluoroethenyl group relative to the benzene ring. These simulations can reveal the most stable conformations and the energy barriers between them. When studied in a solvent or within a polymer matrix, MD can also predict how the molecule orients itself and interacts with its environment, which is crucial for understanding its behavior in materials science applications. mdpi.comnih.gov

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic signatures, which is essential for the identification and characterization of new compounds. nih.gov

NMR Spectroscopy: By using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov For Benzene, 1-chloro-4-(1-fluoroethenyl)-, these calculations would predict the specific shifts for the vinyl and aromatic protons and carbons, taking into account the electronic effects of the halogen substituents.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. This theoretical infrared spectrum can be compared with experimental data to confirm the molecular structure. Key predicted peaks would correspond to C-H stretching of the aromatic ring, C=C stretching of the vinyl group, and C-Cl and C-F stretching vibrations.

Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative) (Note: Values are estimated based on substituent effects on a benzene ring.)

Carbon AtomPredicted Chemical Shift (ppm)
C (ipso to Cl)134.5
C (ortho to Cl)129.0
C (meta to Cl)128.5
C (ipso to vinyl)136.0
C (vinyl, α to ring)135.8
C (vinyl, β to ring)115.2

Reaction Pathway Analysis and Energy Landscape Mapping

For Benzene, 1-chloro-4-(1-fluoroethenyl)-, this analysis could be applied to study reactions such as polymerization, cycloaddition, or nucleophilic substitution. scispace.comrsc.orgscielo.org.mx For example, in a [4+2] cycloaddition reaction involving the vinyl group, DFT calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the activation energy. scispace.comrsc.org This information is critical for understanding the kinetics and feasibility of a given chemical transformation. DFT studies on the cyclopropanation of styrene, for instance, have successfully elucidated the reaction mechanism and identified the lowest energy pathways. nih.gov

Advanced Research Applications of Benzene, 1 Chloro 4 1 Fluoroethenyl in Chemical Science

Role in Novel Organic Synthesis and Methodological Advancements

Benzene (B151609), 1-chloro-4-(1-fluoroethenyl)- serves as a specialized reagent in organic synthesis, primarily owing to the distinct reactivity of its functional moieties. The fluoroethenyl group, also known as a fluorovinyl group, is a key synthon for the introduction of fluorine into more complex molecular architectures. The presence of fluorine can dramatically alter the electronic and steric properties of a molecule, a feature highly sought after in the development of new agrochemicals and pharmaceuticals.

The chloro-substituent on the benzene ring offers a reactive site for various metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed at this position to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for a modular approach to synthesis, where the chloro-aromatic part can be elaborated into a larger scaffold before or after the modification of the fluoroethenyl group.

Research in organofluorine chemistry has established synthetic routes to fluorovinyl compounds, and the reactivity of Benzene, 1-chloro-4-(1-fluoroethenyl)- can be leveraged in developing new synthetic methods. For instance, its participation in cycloaddition reactions or as a Michael acceptor could lead to the creation of novel fluorinated carbocyclic and heterocyclic systems. The interplay between the electron-withdrawing nature of the halogens and the reactivity of the vinyl group makes it a subject of interest for advancing synthetic methodologies.

Development of Advanced Functional Materials and Polymers

The vinyl group in Benzene, 1-chloro-4-(1-fluoroethenyl)- makes it a functional monomer for the synthesis of specialized fluorinated polymers. Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy.

The incorporation of fluorine atoms into a polymer backbone or its side chains significantly lowers the material's surface energy. This principle is central to creating surfaces with hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. When Benzene, 1-chloro-4-(1-fluoroethenyl)- is used as a monomer or comonomer in polymerization, the resulting polymer will have fluorinated side chains.

These fluorinated groups tend to migrate to the polymer-air interface, creating a low-energy surface that resists wetting. Research on copolymers of fluorinated styrenes has shown that even a modest incorporation of a fluorinated monomer can lead to a dramatic increase in the water contact angle, a key measure of hydrophobicity. rsc.orgnih.gov For instance, copolymers of styrene (B11656) and pentafluorostyrene exhibit decreased surface energy with increasing fluorinated content. nih.gov This suggests that polymers derived from Benzene, 1-chloro-4-(1-fluoroethenyl)- could be engineered for applications requiring non-stick, anti-fouling, or self-cleaning surfaces, such as advanced coatings, waterproof textiles, and biomedical devices. fluorine1.ru

Modern polymer chemistry focuses not only on the chemical composition of polymers but also on controlling their architecture, such as molecular weight, dispersity, and block sequence. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective for the controlled synthesis of polymers from styrene derivatives. fluorine1.ru

RAFT polymerization has been successfully applied to various fluorinated styrenes, enabling the creation of well-defined block copolymers. fluorine1.ru By using Benzene, 1-chloro-4-(1-fluoroethenyl)- in a RAFT process, it would be possible to synthesize block copolymers with distinct fluorinated and non-fluorinated segments. For example, a diblock copolymer of polystyrene and poly(1-chloro-4-(1-fluoroethenyl)benzene) could be synthesized. Such materials can self-assemble into nanoscale morphologies (e.g., spheres, cylinders, lamellae), which are useful for applications in nanotechnology, such as nanopatterning and the creation of functional membranes. The controlled nature of the synthesis allows for precise tuning of the polymer's properties for specific high-tech applications. fluorine1.ru

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.